![molecular formula C7H14BrF2O3PZn B14414947 Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo- CAS No. 82845-21-4](/img/structure/B14414947.png)
Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo- is a complex organozinc compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a zinc atom coordinated with bis(1-methylethoxy)phosphinyl and difluoromethyl groups, along with a bromine atom. The presence of both organophosphorus and organofluorine groups imparts distinctive reactivity and stability to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo- typically involves the reaction of zinc bromide with bis(1-methylethoxy)phosphinyl difluoromethylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where zinc bromide and the difluoromethylating agent are fed into a reactor. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of new organozinc compounds.
Oxidation and Reduction: The compound can participate in redox reactions, where the zinc center undergoes oxidation or reduction.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organozinc derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
科学研究应用
Chemistry
In chemistry, Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its unique reactivity makes it valuable for constructing complex molecular architectures.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a building block for pharmaceuticals and bioactive molecules. Its ability to introduce fluorine atoms into organic molecules is particularly valuable, as fluorine can significantly alter the biological activity and metabolic stability of drugs.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for applications requiring durable and high-performance materials.
作用机制
The mechanism of action of Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The zinc center can coordinate with different ligands, facilitating the formation of new bonds. The difluoromethyl group can participate in radical or ionic reactions, adding to the compound’s versatility. Molecular targets and pathways involved include enzyme inhibition and interaction with biological macromolecules, which can be leveraged for therapeutic applications.
相似化合物的比较
Similar Compounds
Zinc bis(tri-tert-butylphosphine) difluoromethyl: Similar in having a difluoromethyl group but differs in the phosphine ligands.
Zinc bis(diphenylphosphino) difluoromethyl: Another compound with difluoromethyl and phosphine groups but with different substituents on the phosphorus atoms.
Uniqueness
Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo- is unique due to its specific combination of bis(1-methylethoxy)phosphinyl and difluoromethyl groups. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in synthesis and materials science.
属性
CAS 编号 |
82845-21-4 |
|---|---|
分子式 |
C7H14BrF2O3PZn |
分子量 |
360.4 g/mol |
IUPAC 名称 |
bromozinc(1+);2-[difluoromethyl(propan-2-yloxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H14F2O3P.BrH.Zn/c1-5(2)11-13(10,7(8)9)12-6(3)4;;/h5-6H,1-4H3;1H;/q-1;;+2/p-1 |
InChI 键 |
POGPOQSQFGENET-UHFFFAOYSA-M |
规范 SMILES |
CC(C)OP(=O)([C-](F)F)OC(C)C.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


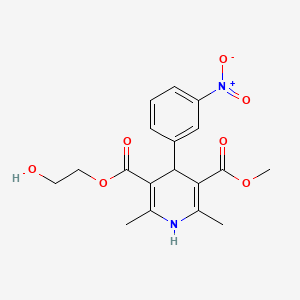

![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)
![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)
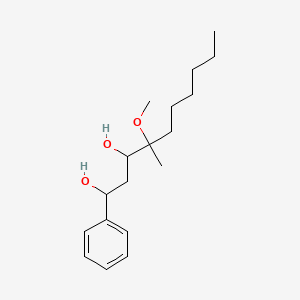
![4-[(E)-(Thiophen-2-yl)diazenyl]aniline](/img/structure/B14414889.png)
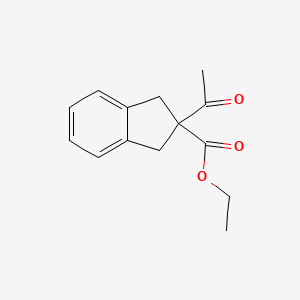
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14414906.png)

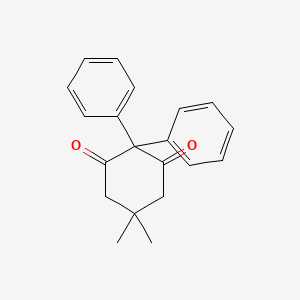

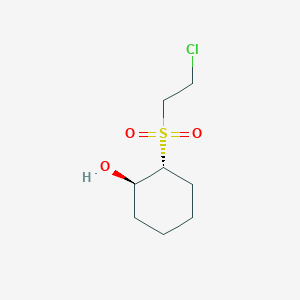
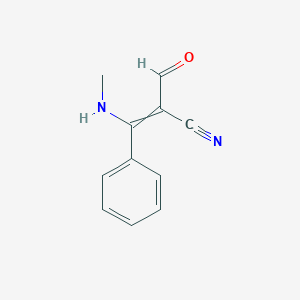
![Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14414934.png)
